molecular formula C16H10N2O6 B2590125 Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 313259-28-8

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B2590125
CAS No.: 313259-28-8
M. Wt: 326.264
InChI Key: INHLQFUODAWAPZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoindoline core, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields the desired product with a good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate: shares similarities with other isoindoline derivatives such as:

Uniqueness:

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHLQFUODAWAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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